

Technical Support Center: Deactivation of Ruthenium on Carbon (Ru/C) Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ruthenium carbon

Cat. No.: B1368696

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Welcome to the Technical Support Center for Ruthenium on Carbon (Ru/C) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Ru/C catalyst deactivation?

A1: Ru/C catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical. The most common intrinsic mechanisms include:

- **Poisoning:** Strong chemisorption of impurities from the reactant stream onto the active ruthenium sites, rendering them inaccessible.^{[1][2]} Common poisons include compounds containing sulfur, nitrogen, and carbon monoxide.^[3]
- **Sintering:** Agglomeration of ruthenium nanoparticles on the carbon support at high temperatures, leading to a decrease in the active surface area.^[1]
- **Leaching:** Dissolution of the active ruthenium metal into the reaction medium, particularly under harsh conditions or in polar solvents.^[1]
- **Fouling or Coking:** Deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.^[4]

Q2: My Ru/C catalyzed hydrogenation reaction is sluggish or has stopped. How do I identify the cause?

A2: A systematic approach is crucial for diagnosing the issue. Here's a recommended workflow:

- **Verify Reaction Conditions:** Double-check temperature, pressure, stirring rate, and hydrogen supply. Ensure the hydrogen delivery system is not leaking.
- **Check for Poisons:** Review the purity of your substrate, solvent, and hydrogen gas. Trace impurities are a frequent cause of deactivation.
- **Assess Catalyst Activity:** If possible, test the catalyst with a model substrate known to work well to determine if the catalyst itself is inactive.
- **Characterize the Spent Catalyst:** Employ analytical techniques to investigate changes in the catalyst's physical and chemical properties.

Q3: Can a deactivated Ru/C catalyst be regenerated?

A3: Yes, in many cases, deactivated Ru/C catalysts can be regenerated, depending on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation.^[5] Poisoning by some substances may be reversible with thermal treatment. However, severe sintering is generally irreversible.

Troubleshooting Guides

Issue 1: Sudden or Rapid Loss of Catalytic Activity

- **Possible Cause:** Catalyst Poisoning. This is often indicated by a sharp decline in reaction rate.
- **Troubleshooting Steps:**
 - **Identify the Poison:**
 - Analyze feedstock for common poisons like sulfur or nitrogen compounds.

- Utilize Temperature-Programmed Desorption (TPD) to identify and quantify adsorbed species.
- Employ X-ray Photoelectron Spectroscopy (XPS) to detect surface contaminants.
- Purify Reactants: Implement purification steps for your reactants and solvents, such as passing them through an activated alumina column.
- Catalyst Regeneration: For sulfur poisoning, a mild oxidative treatment may be effective. For example, using dilute hydrogen peroxide under controlled conditions has shown success in removing adsorbed sulfur species.[\[6\]](#)

Issue 2: Gradual Decrease in Activity Over Several Cycles

- Possible Cause: Sintering, Leaching, or Fouling (Coking).
- Troubleshooting Steps:
 - Characterize Catalyst Morphology:
 - Use Transmission Electron Microscopy (TEM) to visualize the ruthenium nanoparticles and assess any changes in size and distribution, which would indicate sintering.
 - Perform CO chemisorption to measure the active metal surface area and compare it to the fresh catalyst. A decrease suggests sintering.
 - Quantify Metal Loss:
 - Analyze the reaction filtrate using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of leached ruthenium.[\[7\]](#)
 - Detect Carbon Deposition:
 - Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.
 - Optimize Reaction Conditions:

- To mitigate sintering, operate at the lowest effective temperature.
- To reduce coking, consider modifying the reactant feed composition or reaction temperature.
- Regeneration:
 - For coking, a controlled oxidation (e.g., with air or a dilute oxygen/nitrogen mixture) at elevated temperatures can burn off the carbon deposits.[\[5\]](#)[\[8\]](#)

Quantitative Data on Deactivation

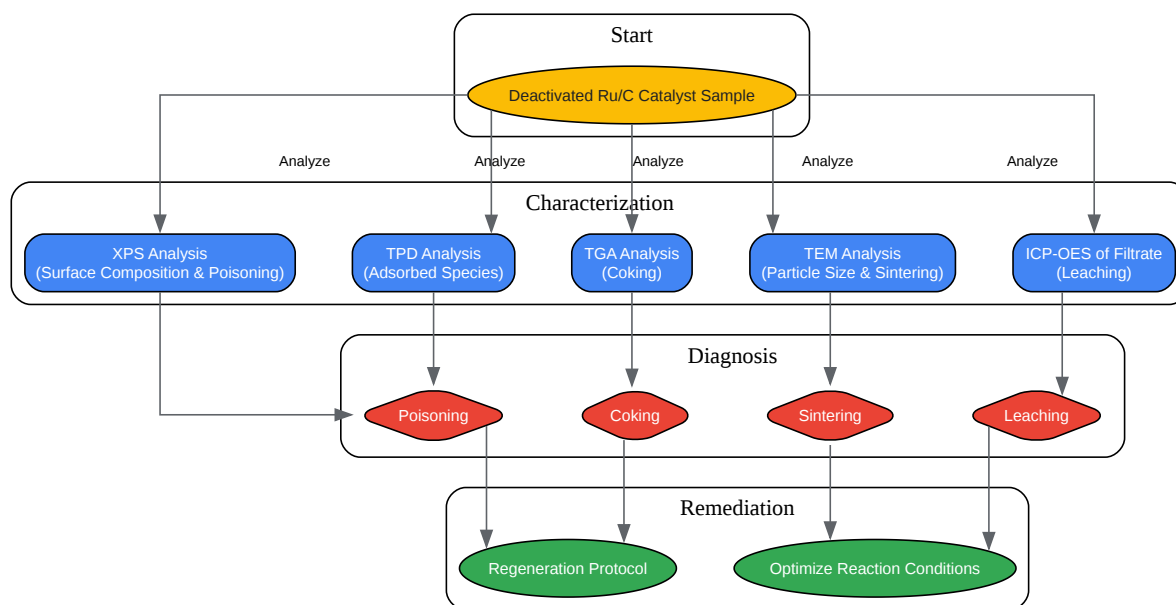
The following table summarizes typical quantitative changes observed during Ru/C catalyst deactivation.

Deactivation Mechanism	Parameter	Typical Observation	Analytical Technique
Sintering	Ru Particle Size	Increase from 3-5 nm to 10-20 nm	TEM
Metal Dispersion	Decrease by 30-60%	CO Chemisorption	ICP-OES/AAS
Leaching	Ru in Filtrate	1-5% of total Ru content	
Poisoning (Sulfur)	Sulfur on Surface	0.1-1.0 wt%	
Activity Loss	>90% with ppm levels of H ₂ S	Reaction Kinetics	XPS, Elemental Analysis
Coking	Weight Gain	5-20 wt%	TGA
Surface Area (BET)	Decrease by 20-50%	N ₂ Physisorption	

Experimental Protocols

Protocol 1: Characterization of a Deactivated Ru/C Catalyst

This workflow outlines the key experiments to diagnose the cause of deactivation.



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Caption: Workflow for diagnosing Ru/C catalyst deactivation.

Methodology for XPS Analysis:

- **Sample Preparation:** Mount the powdered catalyst (fresh and spent) on a sample holder using double-sided carbon tape.
- **Instrumentation:** Use a spectrometer with a monochromatic Al K α X-ray source.
- **Data Acquisition:** Acquire a survey spectrum to identify all elements present on the surface. Then, obtain high-resolution spectra for Ru 3d, C 1s, O 1s, and any suspected poison

elements (e.g., S 2p, N 1s).

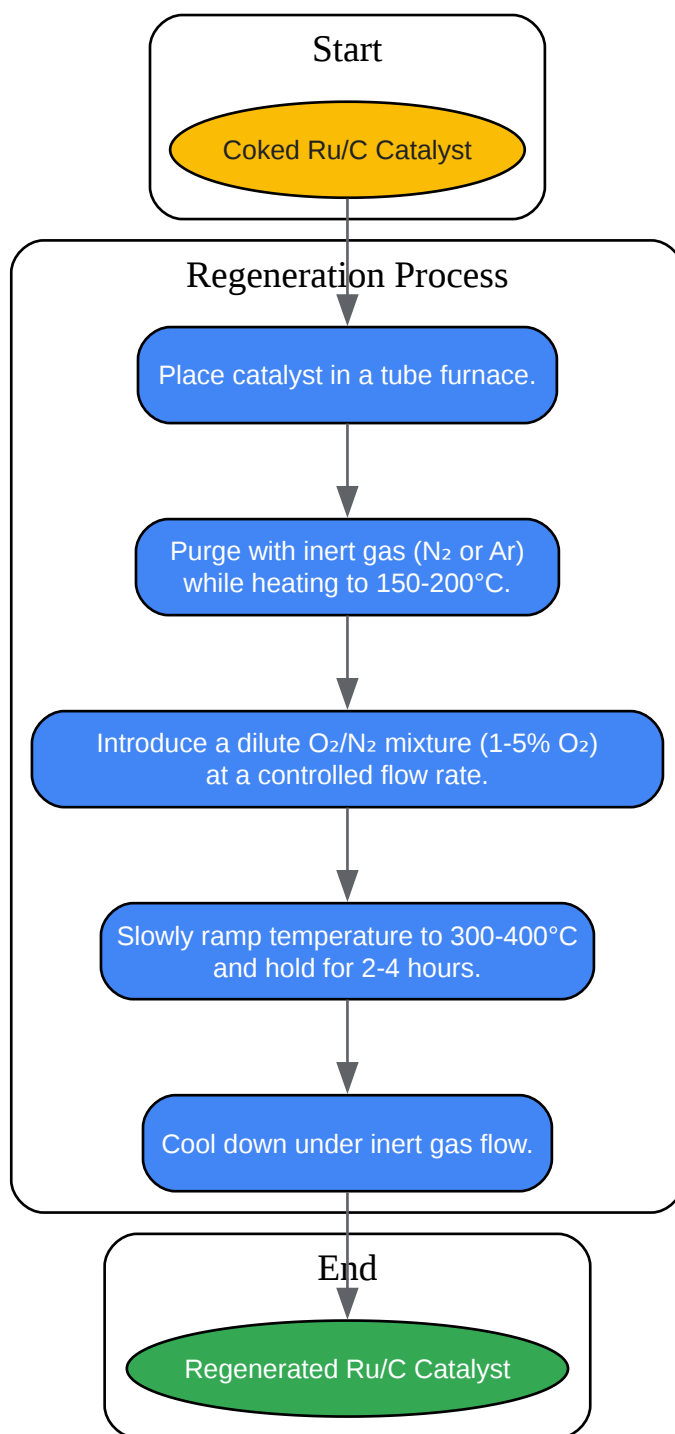
- **Data Analysis:** Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV. Determine the elemental composition and chemical states by peak fitting the high-resolution spectra.

Methodology for TEM Analysis:

- **Sample Preparation:** Disperse a small amount of the catalyst in a volatile solvent like ethanol and sonicate for 5-10 minutes.^[9] Deposit a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.^[9]
- **Imaging:** Use a transmission electron microscope operating at an accelerating voltage of 200 kV.
- **Data Analysis:** Acquire images at various magnifications. Measure the diameter of at least 100-200 individual ruthenium particles to determine the particle size distribution and average particle size. Compare the results for fresh and spent catalysts.

Protocol 2: Regeneration of a Coked Ru/C Catalyst

This protocol describes a general procedure for the oxidative removal of carbon deposits.



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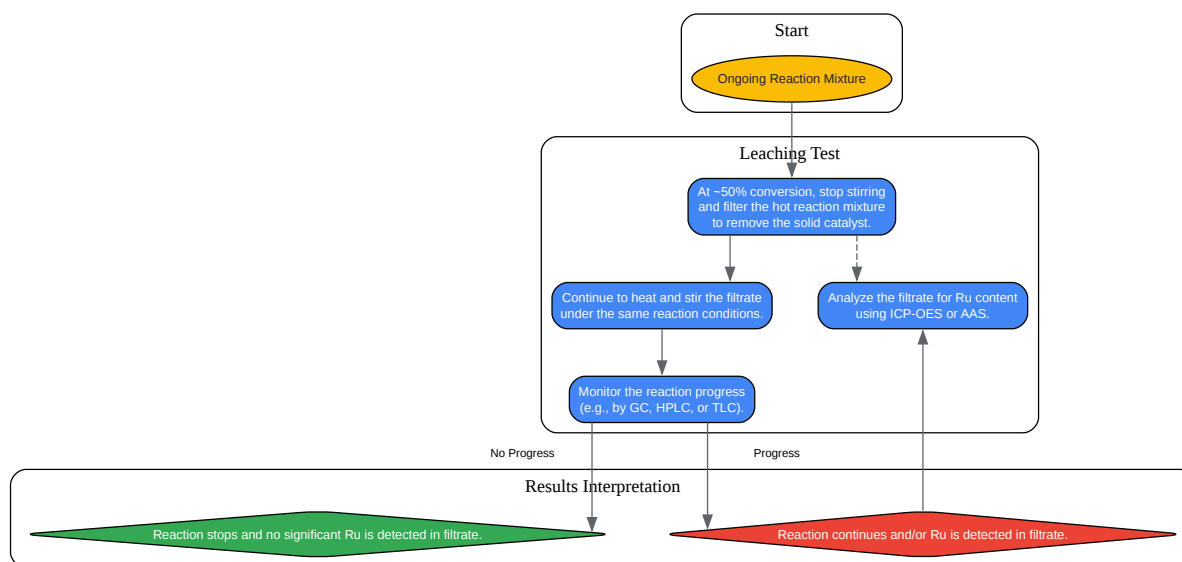
Caption: Process for regenerating a coked Ru/C catalyst.

Important Considerations:

- The heating rate and oxygen concentration must be carefully controlled to avoid excessive heat generation from coke combustion, which could lead to sintering of the ruthenium particles.
- The final regeneration temperature should be below the temperature at which significant sintering occurs.

Protocol 3: Testing for Ruthenium Leaching

This protocol provides a method to determine if the active metal is leaching into the reaction solution.



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Caption: Hot filtration test for catalyst leaching.

This technical support guide provides a starting point for addressing the deactivation of Ru/C catalysts. For more specific issues, consulting detailed literature or contacting a catalyst manufacturer is recommended.

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- To cite this document: BenchChem. [Technical Support Center: Deactivation of Ruthenium on Carbon (Ru/C) Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368696#deactivation-mechanisms-of-ruthenium-on-carbon-catalysts]

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